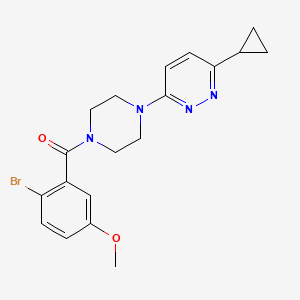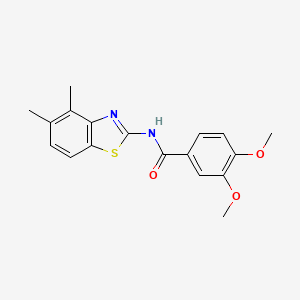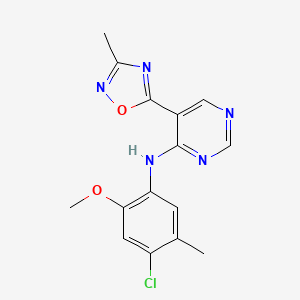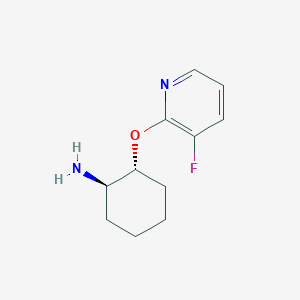![molecular formula C16H19N3O2 B2917197 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide CAS No. 1209254-92-1](/img/structure/B2917197.png)
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCA is a potent and selective inhibitor of the cAMP-specific phosphodiesterase type 4 (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.
Aplicaciones Científicas De Investigación
The compound N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(2-methylphenoxy)acetamide, also known as F5323-0753, is a novel chemical entity with potential applications in various fields of scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.
Anti-Fibrosis Therapeutics
F5323-0753: has shown promise in the field of anti-fibrosis research. The compound’s ability to inhibit collagen deposition suggests its potential use in treating fibrotic diseases . Fibrosis, characterized by excessive tissue scarring, can lead to chronic conditions affecting various organs. By targeting pathways involved in collagen synthesis and deposition, F5323-0753 could be developed into a therapeutic agent for diseases such as liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis.
Collagen Synthesis Modulation
The modulation of collagen synthesis is crucial in wound healing and tissue repairF5323-0753 may play a role in enhancing the body’s natural repair mechanisms by influencing collagen III levels . This application could extend to improving surgical outcomes, reducing recovery times, and managing conditions like Ehlers-Danlos syndrome, which are associated with defects in collagen synthesis.
Hematological Malignancies
In the context of hematological malignancies, F5323-0753 could be used to study the effects of certain compounds on the expression of collagen-related genes . This research could lead to a better understanding of the tumor microenvironment and potentially to the development of targeted therapies that disrupt the extracellular matrix to inhibit tumor growth and metastasis.
Molecular Pathology
F5323-0753: might be instrumental in molecular pathology research, particularly in the study of chromosomal abnormalities using techniques like Fluorescence In Situ Hybridization (FISH) . The compound could be used to develop probes or enhance the labeling efficiency of existing probes, thereby improving the resolution and diagnostic capabilities of FISH assays.
Gene Co-expression Network Analysis
Gene co-expression networks are vital for understanding the systemic functionality of genesF5323-0753 could be used in the construction of these networks, providing insights into the genetic basis of diseases and the discovery of novel drug targets . This application has implications for personalized medicine and the development of precision therapeutics.
Drug Discovery and Development
Lastly, F5323-0753 holds potential in the broader field of drug discovery and development. Its structural uniqueness could serve as a scaffold for the synthesis of new compounds with diverse pharmacological activities . The compound’s versatility could lead to the creation of a library of derivatives, each with the potential to become a new therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-3-4-9-14(11)21-10-15(20)17-16-12-7-5-8-13(12)18-19(16)2/h3-4,6,9H,5,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSDOCFCMVBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C3CCCC3=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2917118.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)
![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/no-structure.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)methoxy]oxan-3-yl]acetamide](/img/structure/B2917127.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)
![3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2917129.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)



![Cyclopropyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2917137.png)